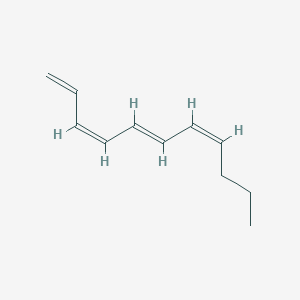

1,3,5,7-Undecatetraene, (3Z,5E,7Z)-

Beschreibung

Significance of Conjugated Polyenes in Chemical Research

Conjugated polyenes, which are organic compounds featuring multiple alternating single and double carbon-carbon bonds, are of considerable interest in chemical research. wikipedia.org This structural motif leads to a delocalization of π-electrons across the conjugated system, which imparts unique optical and electronic properties. wikipedia.org For instance, many natural pigments, such as carotenoids, are conjugated polyenes, and their vibrant colors are a direct result of the absorption of light in the visible spectrum. wikipedia.org The extended π-system lowers the energy required for electronic transitions, shifting the absorption from the ultraviolet to the visible region. wikipedia.org

Beyond their optical characteristics, conjugated polyenes are crucial in the development of conductive polymers. wikipedia.org Materials like polyacetylene, when appropriately doped, exhibit significant electrical conductivity, opening avenues for their use in electronics. wikipedia.org Furthermore, conjugated polyenes are important in various biological processes and are investigated for potential applications in medicine and materials science. royalsocietypublishing.orgresearchgate.net Their reactivity is also a key area of study, as the conjugated system influences the outcomes of chemical reactions. wikipedia.org The study of these molecules, including simpler systems like undecatetraene, helps to elucidate the fundamental principles governing the behavior of these important organic structures. mdpi.com

Stereochemical Considerations in Linear Tetraenes

Linear tetraenes, which are hydrocarbons containing an eleven-carbon chain with four double bonds, can exist as numerous stereoisomers. ontosight.aiontosight.ai The geometry of each double bond can be either cis (Z) or trans (E), leading to a variety of possible spatial arrangements of the molecule. The prefixes "Z" (from the German zusammen, meaning together) and "E" (from the German entgegen, meaning opposite) are used to designate the stereochemistry at each double bond. ontosight.ai

The specific arrangement of these double bonds profoundly influences the molecule's physical, chemical, and biological properties. ontosight.ai For instance, the shape of the molecule, its stability, and its reactivity are all dictated by its stereochemistry. ontosight.ai In the context of biological systems, the precise stereochemical configuration of a polyene can be critical for its interaction with enzymes and receptors. The study of the stereochemistry of linear tetraenes like 1,3,5,7-undecatetraene is essential for understanding and predicting their behavior in different environments.

Historical Overview of Research on Undecatetraene Isomers

Research into undecatetraene isomers has been driven by their presence in nature and their interesting chemical properties. Various isomers of 1,3,5,7-undecatetraene have been identified and synthesized over the years. google.com For instance, a mixture of (3E,5Z,7E)- and (3E,5E,7E)-1,3,5,7-undecatetraene has been synthesized and found to possess useful fragrance properties, reminiscent of lemon or grapefruit peel. google.com

The synthesis of specific stereoisomers of undecatetraenes often involves stereoselective methods, such as the Wittig reaction, to control the geometry of the newly formed double bonds. researchgate.net The development of such synthetic routes has been a significant area of research, enabling the preparation of pure isomers for detailed study. acs.org The investigation of undecatetraene isomers has also been linked to the study of natural products, as these compounds can be precursors or components of more complex molecules found in various organisms. researchgate.net For example, some undecatetraenes have been isolated from marine algae. researchgate.net The ongoing research in this area continues to contribute to our understanding of the synthesis, properties, and applications of these fascinating molecules.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90500-54-2 |

|---|---|

Molekularformel |

C11H16 |

Molekulargewicht |

148.24 g/mol |

IUPAC-Name |

(3Z,5E,7Z)-undeca-1,3,5,7-tetraene |

InChI |

InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H,1,4,6H2,2H3/b7-5-,10-8-,11-9+ |

InChI-Schlüssel |

IQQBFWHNQBNSSQ-IZYYEFCUSA-N |

Isomerische SMILES |

CCC/C=C\C=C\C=C/C=C |

Kanonische SMILES |

CCCC=CC=CC=CC=C |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Natural Occurrence of 1,3,5,7 Undecatetraene, 3z,5e,7z

Identification of Natural Sources and Producing Organisms

The conjugated polyene 1,3,5,7-undecatetraene, specifically the (3Z,5E,7Z)- isomer, is a fascinating natural product with a significant role in chemical communication. Its presence has been identified in various organisms, highlighting its importance in ecological interactions.

Occurrence in Insect Chemical Communication Systems

(3Z,5E,7Z)-1,3,5,7-Undecatetraene has been identified as a component of the chemical communication systems of certain insects. These compounds, often released in complex bouquets, are crucial for behaviors such as mating and aggregation. For instance, male-produced pheromones in sap beetles (Nitidulidae) are characterized by methyl- and ethyl-branched hydrocarbons with conjugated double bonds, and undecatetraenes are among the identified compounds. uni-bayreuth.de The specific blend of these hydrocarbons is often species-specific, playing a vital role in reproductive isolation. uni-bayreuth.de

Presence of Related Polyenes in Biological Systems

While the specific isomer (3Z,5E,7Z)-1,3,5,7-undecatetraene is of particular interest, it is part of a larger family of related polyenes found throughout the biological world. These compounds are widespread and serve diverse functions.

In the marine environment, brown algae (Phaeophyceae) are known to produce a variety of C11 hydrocarbons, including undecatetraenes. scielo.org.mx These compounds can act as pheromones, facilitating sexual reproduction by attracting male gametes to female gametes. scilit.com For example, giffordene, an isomer of undecatetraene, has been isolated from the female gametes of Feldmannia mitchelliae. mdpi.com The biosynthesis of these algal pheromones is thought to originate from polyunsaturated fatty acids. scilit.commdpi.com

Furthermore, related polyene structures are found in various other organisms. For instance, some beetles produce polyenes like (1,6Z)-1,6-pentadecadiene and (1,8Z)-1,8-heptadecadiene. uni-bayreuth.de In the plant kingdom, mangoes have been found to contain related compounds such as (E,Z)-1,3,5-undecatriene and (E,Z,Z)-1,3,5,8-undecatetraene, which contribute to their characteristic flavor profile. acs.org The biosynthesis of these polyenes in plants is also linked to the metabolism of fatty acids. acs.org

Enzymatic Mechanisms in Undecatetraene Biosynthesis

The formation of (3Z,5E,7Z)-1,3,5,7-undecatetraene and related polyenes is a sophisticated biological process orchestrated by specific enzymes. Key among these are dioxygenases and lipoxygenases, which play a central role in the oxidative cleavage of fatty acid precursors. The regulation of this biosynthetic machinery, particularly in insects, is often under the control of neuropeptides.

Role of Dioxygenases and Lipoxygenases in Polyene Formation

Dioxygenases and lipoxygenases are crucial enzyme families involved in the biosynthesis of polyenes. nih.govwikipedia.org These enzymes catalyze the introduction of oxygen into polyunsaturated fatty acids, a critical step in their conversion to shorter-chain hydrocarbons like undecatetraene. wikipedia.orgnih.gov

Aromatic dioxygenases, for example, can catalyze oxidation reactions of conjugated polyenes. nih.gov In the context of carotenoid metabolism, carotenoid cleavage dioxygenases (CCDs) are responsible for the oxidative breakdown of carotenoids to produce various secondary metabolites. nih.gov This process involves the cleavage of double bonds within the polyene chain. nih.gov

Lipoxygenases (LOX) are another key group of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene motif. wikipedia.org This reaction is a fundamental step in the biosynthesis of various signaling molecules. In brown algae, the biosynthesis of C11 hydrocarbon pheromones is believed to proceed through the action of lipoxygenase on polyunsaturated fatty acids like eicosapentaenoic acid. scilit.commdpi.com For instance, the formation of giffordene is proposed to involve a hydroperoxide intermediate generated via lipoxygenase activity. mdpi.com

Influence of Neuropeptides on Pheromone Biosynthesis

In many insect species, particularly moths, the production of sex pheromones is regulated by a class of neuropeptides known as Pheromone Biosynthesis Activating Neuropeptides (PBAN). nih.govplos.orgfrontiersin.org PBAN is a hormone produced in the subesophageal ganglion that stimulates the biosynthesis of pheromones in the pheromone gland. nih.govfrontiersin.org

The PBAN/pyrokinin family of peptides is characterized by a conserved C-terminal motif, FXPRLamide, which is essential for their biological activity. frontiersin.org The binding of PBAN to its receptor on the pheromone gland initiates a signal transduction cascade that activates the enzymes involved in the pheromone biosynthetic pathway. frontiersin.org While the primary role of PBAN has been studied in the context of moth sex pheromones, PBAN-like peptides have been identified in a wide range of insect orders, suggesting a broader role in regulating pheromone biosynthesis across different insect groups. plos.orgpnas.org For example, research has shown that PBAN also regulates trail pheromone biosynthesis in the fire ant, Solenopsis invicta. plos.org

Precursor Acquisition and Metabolic Transformations in Organisms

The biosynthesis of (3Z,5E,7Z)-1,3,5,7-undecatetraene and its relatives begins with the acquisition of precursor molecules, primarily polyunsaturated fatty acids (PUFAs). These precursors then undergo a series of metabolic transformations to yield the final polyene products.

In brown algae, the biosynthesis of C11 hydrocarbons is derived from the oxidative cleavage of the aliphatic terminus of C20 PUFAs. scilit.com For example, the biosynthesis of giffordene is initiated from eicosapentaenoic acid. mdpi.com This process likely involves the formation of a hydroperoxyarachidonic acid intermediate. scilit.com

In plants, the formation of related undecatriene and undecatetraene compounds in mangoes is also linked to the metabolism of fatty acids, specifically linoleic and α-linolenic acids. acs.org These fatty acids serve as precursors for a variety of flavor compounds through lipid oxidation, which can be either enzymatic or non-enzymatic. acs.org

In insects, the building blocks for pheromone biosynthesis are often derived from common fatty acids. The specific fatty acid precursors can vary depending on the insect species and the final pheromone structure.

Spectroscopic Characterization and Structure Elucidation of 1,3,5,7 Undecatetraene, 3z,5e,7z

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

A complete analysis using ¹H and ¹³C NMR spectroscopy is crucial for elucidating the precise structure of (3Z,5E,7Z)-1,3,5,7-undecatetraene. This would involve the assignment of chemical shifts and coupling constants for each proton and carbon atom in the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

A detailed ¹H NMR spectrum would provide information on the electronic environment of each proton. The chemical shifts (δ) of the olefinic protons would be expected in the range of 5-7 ppm, with the specific values influenced by the Z and E configurations of the double bonds. Coupling constants (J) between adjacent protons would be instrumental in confirming these configurations, with cis couplings (around 10-12 Hz) typically being smaller than trans couplings (around 15-18 Hz). Without experimental data, a specific analysis is not possible.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the sp²-hybridized carbons of the tetraene system would be expected in the downfield region (typically 100-150 ppm). The specific chemical shifts would be influenced by the stereochemistry of the double bonds.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be essential for unambiguously assigning the proton and carbon signals and confirming the (3Z,5E,7Z) stereochemistry. COSY would establish the connectivity between protons, while HSQC would correlate each proton to its directly attached carbon atom. NOESY would provide through-space correlations between protons, which would be critical in confirming the Z and E geometries of the double bonds. However, no such studies have been reported for this specific isomer.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight of (3Z,5E,7Z)-1,3,5,7-undecatetraene and to study its fragmentation pattern. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of C₁₁H₁₆ (148.24). The fragmentation pattern would likely involve the loss of small alkyl or alkenyl fragments, providing further structural information. Without access to an experimental mass spectrum, a detailed analysis of its fragmentation is purely speculative.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Assessment

IR spectroscopy would be useful for identifying the characteristic vibrational frequencies of the functional groups present. Key absorptions would include C-H stretching vibrations for the alkyl and alkenyl groups and C=C stretching vibrations for the conjugated tetraene system. The position and intensity of the C=C stretching bands would provide information about the conjugation.

UV-Vis spectroscopy is particularly important for studying conjugated systems. The λmax (wavelength of maximum absorbance) would indicate the extent of the π-conjugated system. For a tetraene, a strong absorption in the UV region would be expected. The specific λmax would be influenced by the stereochemistry of the double bonds, as E isomers tend to have slightly longer λmax values and higher molar absorptivities than Z isomers. However, no specific UV-Vis data for (3Z,5E,7Z)-1,3,5,7-undecatetraene has been documented.

Chiroptical Methods for Absolute Stereochemical Assignment

As previously mentioned, (3Z,5E,7Z)-1,3,5,7-undecatetraene is an achiral molecule. ncats.io Therefore, it does not exhibit optical activity, and techniques such as circular dichroism (CD) or optical rotatory dispersion (ORD), which are used to determine the absolute stereochemistry of chiral molecules, are not applicable.

Chemical Reactivity and Transformation Studies of 1,3,5,7 Undecatetraene, 3z,5e,7z

Electrophilic and Nucleophilic Addition Reactions in Conjugated Systems

The extended π-system of (3Z,5E,7Z)-1,3,5,7-undecatetraene allows for both electrophilic and nucleophilic additions, with the regioselectivity and stereoselectivity being key aspects of these transformations.

Electrophilic Addition: In the presence of electrophiles, conjugated polyenes typically undergo addition reactions. The terminal double bonds of the undecatetraene system are generally the most susceptible to attack due to higher electron density and less steric hindrance. The reaction proceeds through a carbocation intermediate, which is stabilized by resonance across the conjugated system. This delocalization can lead to the formation of multiple products, including 1,2-, 1,4-, 1,6-, and 1,8-addition products, depending on the reaction conditions and the nature of the electrophile. For instance, the addition of a proton (H+) to the C1 position would generate a resonance-stabilized allylic carbocation, with positive charge distributed across carbons 2, 4, 6, and 8. The subsequent attack by a nucleophile at any of these positions would yield a mixture of products.

Nucleophilic Addition: While simple alkenes are generally unreactive towards nucleophiles, the extended conjugation in (3Z,5E,7Z)-1,3,5,7-undecatetraene can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or through the formation of organometallic complexes. Nucleophilic conjugate addition, a well-established reaction for α,β-unsaturated carbonyl compounds, can be extended to highly conjugated systems like this tetraene. The attack would preferentially occur at one of the electrophilic carbon atoms within the conjugated system.

Pericyclic Reactions: Sigmatropic Shifts and Cycloadditions

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of conjugated polyenes. These reactions are governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules.

Sigmatropic Shifts: These intramolecular rearrangements involve the migration of a σ-bond across the π-system. In undecatetraenes, Current time information in San José, CR.chegg.com and Current time information in San José, CR.nist.gov sigmatropic shifts of hydrogen atoms are theoretically possible. For instance, a thermal Current time information in San José, CR.nist.gov-hydrogen shift in a related (3Z,5Z,8Z)-1,3,5,8-undecatetraene has been proposed to lead to the formation of a (2Z,4Z,6E,8Z)-isomer through an antarafacial transition state. While specific studies on (3Z,5E,7Z)-1,3,5,7-undecatetraene are not widely reported, the principles of sigmatropic rearrangements suggest that such transformations could be induced under thermal or photochemical conditions, leading to constitutional isomers.

Cycloadditions: The conjugated tetraene system of (3Z,5E,7Z)-1,3,5,7-undecatetraene can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component. The presence of multiple diene units within the molecule (C1-C4, C3-C6, C5-C8, C7-C10) presents the possibility of various cycloaddition pathways. Theoretical studies on linear conjugated tetraenes suggest a high degree of stereoselectivity and site selectivity in these reactions. For example, the reaction with a dienophile like maleic anhydride (B1165640) would be expected to favor addition to the terminal diene units. Furthermore, the tetraene itself can undergo electrocyclization, a type of cycloaddition. As a tetraene with four π-bonds (8 π-electrons), under thermal conditions, it would be predicted by the Woodward-Hoffmann rules to undergo a conrotatory ring closure to form an eight-membered ring. A related ((1E,3Z,5Z,7E)-nona-1,3,5,7-tetraen-1-yl)benzene has been shown to undergo an electrocyclisation reaction.

Isomerization and Stereochemical Stability under Various Conditions

The (3Z,5E,7Z) configuration of the double bonds is not immutable and can be altered under various conditions, leading to a mixture of stereoisomers.

The stability of the Z and E isomers is influenced by steric and electronic factors. Generally, E isomers are thermodynamically more stable than Z isomers due to reduced steric strain. However, the specific substitution pattern and conjugation length in (3Z,5E,7Z)-1,3,5,7-undecatetraene will influence the energy landscape of its various stereoisomers.

Thermal Isomerization: Upon heating, rotation around the carbon-carbon double bonds can occur, leading to isomerization. The energy barrier for this process is typically high, but at elevated temperatures, a thermodynamic equilibrium of isomers can be reached, favoring the most stable configurations.

Acid-Catalyzed Isomerization: In the presence of acids, protonation of a double bond can lead to the formation of a carbocation intermediate. Rotation around the adjacent single bond, followed by deprotonation, can result in a change in the stereochemistry of the double bond. This process can lead to the conversion of the (3Z,5E,7Z)-isomer to other stereoisomers of 1,3,5,7-undecatetraene.

Oxidation and Reduction Chemistry of Polyenes

The electron-rich double bonds of (3Z,5E,7Z)-1,3,5,7-undecatetraene are susceptible to both oxidation and reduction.

Oxidation: Polyenes are readily oxidized by various reagents.

Epoxidation: Reagents like peroxy acids (e.g., m-CPBA) can convert the double bonds into epoxides. The regioselectivity of this reaction would depend on the electron density of the individual double bonds, with the terminal, less substituted double bond often being more reactive.

Ozonolysis: Treatment with ozone followed by a reductive or oxidative workup will cleave the double bonds, yielding a mixture of aldehydes and/or carboxylic acids, providing valuable structural information.

Oxidation with other agents: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can lead to the cleavage of the polyene chain.

Reduction: The conjugated system can be reduced under various conditions.

Catalytic Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, Ni), hydrogen gas will add across the double bonds, leading to the formation of undecane. Partial reduction to undecatrienes, -dienes, or -monoenes can be achieved by using a less reactive catalyst (e.g., Lindlar's catalyst for cis-alkenes) or by controlling the reaction conditions. For instance, catalytic hydrogenation has been used to reduce related acyclic sesquiterpenes.

A summary of potential oxidation and reduction reactions is presented in the table below.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Oxidation | ||

| Epoxidation | m-CPBA | Mono- and poly-epoxides of undecatetraene |

| Ozonolysis (reductive workup) | 1. O₃; 2. (CH₃)₂S | Mixture of aldehydes (e.g., propanal, butanedial) |

| Ozonolysis (oxidative workup) | 1. O₃; 2. H₂O₂ | Mixture of carboxylic acids |

| Reduction | ||

| Complete Hydrogenation | H₂, Pd/C | Undecane |

| Partial Hydrogenation | H₂, Lindlar's catalyst | Mixture of undecatrienes and -dienes with cis stereochemistry |

Photochemical Transformations and Photostability

The extended conjugation in (3Z,5E,7Z)-1,3,5,7-undecatetraene makes it a chromophore that absorbs light in the ultraviolet-visible region. Upon absorption of a photon, the molecule is promoted to an excited electronic state, from which it can undergo various photochemical reactions.

Photochemical Isomerization: One of the most common photochemical reactions of polyenes is cis-trans isomerization. The energy of the absorbed photon can be sufficient to overcome the rotational barrier of the double bonds, leading to a change in their configuration. This can result in the formation of a photostationary state, a mixture of isomers whose composition depends on the wavelength of light used and the quantum yields of the forward and reverse isomerization processes.

Electrocyclization: As mentioned in section 5.2, photochemical electrocyclization is also a possibility. For an 8π-electron system like this tetraene, photochemical ring closure would be predicted to occur in a disrotatory fashion according to the Woodward-Hoffmann rules.

Photostability: The photostability of polyenes is a critical factor, especially for compounds that have biological roles or are used in materials science. Prolonged exposure to light can lead to photodegradation through various pathways, including photooxidation in the presence of oxygen. The specific stereochemistry of (3Z,5E,7Z)-1,3,5,7-undecatetraene will influence its photostability, as different conformations may be more or less prone to degradation pathways.

Computational and Theoretical Investigations of 1,3,5,7 Undecatetraene, 3z,5e,7z

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of conjugated polyenes. These methods provide a balance between computational cost and accuracy, making them suitable for studying the relatively large structures of undecatetraene isomers. DFT calculations can elucidate the electronic structure, molecular orbital energies, and various reactivity descriptors that govern the chemical behavior of these molecules.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of conjugated polyenes is characterized by a series of delocalized π molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). allsubjectjournal.comnih.gov The energy and spatial distribution of these orbitals are critical in determining the molecule's electronic and optical properties, as well as its reactivity.

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. Conversely, the LUMO is the orbital to which an electron is most easily added, indicating the molecule's electron-accepting capability. allsubjectjournal.com The distribution of electron density in the HOMO and LUMO is typically spread across the conjugated π-system of the polyene. nih.govyoutube.com In a typical polyene, the HOMO has a bonding character between the double bonds and an anti-bonding character between the single bonds, while the LUMO has the opposite characteristics.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. It is related to the molecule's kinetic stability and the energy required for electronic excitation. allsubjectjournal.com A smaller HOMO-LUMO gap generally implies higher reactivity and a greater ease of electronic excitation, which often corresponds to absorption of light at longer wavelengths. tandfonline.com

Table 1: Representative Frontier Molecular Orbital (FMO) Data for a Conjugated Polyene (e.g., all-trans-octatetraene) Calculated using DFT

| Parameter | Value (eV) | Description |

| HOMO Energy | -5.5 to -6.0 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 to -2.0 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 3.5 to 4.5 | Energy difference between HOMO and LUMO. |

Note: These values are representative and can vary depending on the specific polyene, the level of theory, and the basis set used in the calculation.

Analysis of Energy Gap, Electronegativity, Chemical Hardness, and Electrophilicity Index

From the HOMO and LUMO energies obtained through DFT calculations, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of a molecule. allsubjectjournal.comekb.eg These descriptors provide a quantitative framework for understanding the molecule's behavior in chemical reactions.

Energy Gap (ΔE): As mentioned, the HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a measure of the molecule's excitability and chemical reactivity. allsubjectjournal.com A molecule with a small energy gap is considered "soft" and more reactive. allsubjectjournal.com

Electronegativity (χ): This is a measure of an atom's or molecule's ability to attract electrons. It can be approximated as the negative of the chemical potential (μ), which is the average of the HOMO and LUMO energies: χ = -μ = -(EHOMO + ELUMO)/2. allsubjectjournal.comekb.eg A higher electronegativity indicates a greater ability to accept electrons. allsubjectjournal.com

Chemical Hardness (η): Chemical hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO)/2. allsubjectjournal.comekb.eg "Hard" molecules have a large HOMO-LUMO gap and are less reactive, while "soft" molecules have a small gap and are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ²/2η = (EHOMO + ELUMO)² / 4(ELUMO - EHOMO). allsubjectjournal.comekb.eg A higher electrophilicity index indicates a greater capacity to act as an electrophile.

Table 2: Representative Global Reactivity Descriptors for a Conjugated Polyene (e.g., all-trans-octatetraene)

| Descriptor | Formula | Representative Value | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 - 4.5 eV | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.0 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 1.75 - 2.25 eV | Represents resistance to change in electron distribution. |

| Electrophilicity Index (ω) | μ²/2η | 2.5 - 4.0 eV | Quantifies the electrophilic character of the molecule. |

Note: These values are derived from the representative FMO data in Table 1 and are for illustrative purposes.

Molecular Dynamics (MD) Simulations of Conformation and Dynamics

While quantum chemical calculations provide insights into the static electronic properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its conformational flexibility and dynamic behavior over time. nih.govpnas.org For a molecule like (3Z,5E,7Z)-1,3,5,7-undecatetraene, which has multiple rotatable single bonds and specific cis/trans configurations, MD simulations can reveal how the molecule explores different conformations in various environments (e.g., in solution or in a biological membrane).

MD simulations model the molecule as a collection of atoms connected by bonds, with their interactions described by a force field. By solving Newton's equations of motion for this system, the trajectory of each atom can be tracked over time. This allows for the investigation of processes such as:

Conformational Changes: The molecule can transition between different spatial arrangements by rotation around its single bonds. MD simulations can identify the most stable conformations and the energy barriers between them.

Vibrational Motions: The simulations capture the complex vibrational dynamics of the polyene chain, including the stretching and bending of bonds, which are coupled to the electronic degrees of freedom. nih.govpnas.org

Solvent Effects: By including solvent molecules in the simulation box, the influence of the environment on the polyene's conformation and dynamics can be studied.

Photoexcitation Dynamics: Specialized excited-state MD simulations can model the changes in geometry and electronic structure that occur after the molecule absorbs light, providing insights into photochemical reactions and energy relaxation pathways. nih.govpnas.org

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a broad range of computational techniques used to study how a molecule interacts with other molecules. For (3Z,5E,7Z)-1,3,5,7-undecatetraene, this could involve modeling its interaction with biological targets, such as proteins or DNA, or its aggregation behavior with other polyene molecules.

These modeling studies often employ methods like molecular docking and molecular dynamics simulations. Molecular docking predicts the preferred orientation of one molecule when bound to another to form a stable complex. This is particularly relevant if the undecatetraene isomer is being investigated for potential biological activity. Following docking, MD simulations can be used to refine the binding pose and to calculate the binding free energy, providing a more accurate assessment of the interaction strength. nih.gov

The molecular electrostatic potential (MEP) surface, which can be calculated using DFT, is another valuable tool for understanding molecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are key to predicting non-covalent interactions.

Analytical and Isolation Methodologies for 1,3,5,7 Undecatetraene, 3z,5e,7z from Complex Matrices

Extraction Techniques from Biological Samples

The initial step in analyzing (3Z,5E,7Z)-1,3,5,7-undecatetraene involves its extraction from biological tissues or the collection of it as a released volatile. The choice of method depends on the sample matrix and the stability of the compound. researchgate.net

Commonly employed techniques include:

Solvent Extraction : This traditional method involves macerating the biological sample in an organic solvent, such as hexane (B92381) or diethyl ether, to dissolve the lipophilic undecatetraene. researchgate.netuni-bayreuth.de While effective, this approach can also co-extract large amounts of lipids and other interfering substances, necessitating extensive cleanup. uni-bayreuth.de

Distillation : Methods like steam or hydrodistillation can be used to isolate volatile compounds from plant material. mdpi.com However, the heat involved can potentially cause isomerization or degradation of the target tetraene.

Headspace (HS) Sampling : This is a less invasive technique ideal for capturing emitted volatiles without solvent contamination. mdpi.comfrontiersin.org

Static Headspace (SHS) : The sample is placed in a sealed vial, and the gas phase, containing the volatiles, is sampled after equilibrium is reached. frontiersin.org

Dynamic Headspace (DHS) : A continuous stream of purified air is passed over the sample, and the entrained volatiles are trapped on an adsorbent material. frontiersin.org This method is effective for concentrating trace amounts of the compound. frontiersin.org

Solid-Phase Microextraction (SPME) : SPME is a modern, solvent-free technique that uses a fused-silica fiber coated with a stationary phase to adsorb volatiles directly from the sample headspace or liquid. researchgate.netnih.gov The adsorbed analytes are then thermally desorbed directly into the injector of a gas chromatograph. nih.gov The choice of fiber coating is critical for selectively trapping the undecatetraene. nih.gov

Table 1: Comparison of Extraction Techniques for Volatile Polyenes

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Solvent Extraction | Dissolving the analyte in a suitable organic solvent. researchgate.net | High recovery for non-volatile compounds. | Co-extracts interfering compounds; requires solvent removal. uni-bayreuth.de |

| Headspace Sampling | Analysis of the gas phase above a sample. frontiersin.org | Simple, non-invasive, solvent-free. frontiersin.orgnih.gov | May not be sensitive enough for very low concentration analytes. |

| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber. researchgate.net | Solvent-free, integrates sampling and preconcentration. researchgate.netnih.gov | Fiber selectivity and capacity can be limiting; matrix effects. |

| Distillation | Separation based on differences in boiling points. mdpi.com | Effective for large sample volumes. | Thermal degradation or isomerization of sensitive compounds is possible. |

Advanced Chromatographic Separation Techniques

Due to the presence of multiple geometric isomers of 1,3,5,7-undecatetraene, high-resolution chromatographic techniques are essential for accurate identification and quantification of the (3Z,5E,7Z)- isomer.

GC is the cornerstone for the analysis of volatile compounds like undecatetraenes. researchgate.netmdpi.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification. etamu.edu

Separation : A capillary column with a non-polar or medium-polarity stationary phase is typically used. The separation is based on the boiling points and interactions of the different isomers with the stationary phase. etamu.edu

Identification : The mass spectrometer fragments the eluting compounds, producing a characteristic mass spectrum that serves as a chemical fingerprint. etamu.edu The NIST Chemistry WebBook contains mass spectral data for related undecatriene isomers, which can be used as a reference. nist.govnist.gov

Derivatization : To definitively locate the positions of the double bonds within the undecatetraene chain, derivatization techniques can be employed prior to GC-MS analysis. For instance, reaction with dimethyl disulfide (DMDS) creates adducts whose fragmentation patterns in the mass spectrometer clearly indicate the original double bond positions. researchgate.net

While GC is more common for such volatile compounds, HPLC offers advantages for separating thermally labile compounds and for preparative-scale isolation of specific isomers.

Reverse-Phase HPLC : Using a non-polar stationary phase (like C18) and a polar mobile phase, reverse-phase HPLC can separate isomers based on subtle differences in their polarity and shape. rsc.orghplc.eu

Stereoselective/Chiral Columns : To separate the various geometric (E/Z) isomers of 1,3,5,7-undecatetraene, specialized HPLC columns are necessary. hplc.eujasco-global.com Chiral stationary phases (CSPs), though designed for enantiomers, can also show high selectivity for diastereomers and geometric isomers due to their complex three-dimensional structures that allow for differential interactions (e.g., inclusion complexing, hydrogen bonding). sigmaaldrich.com The separation of different stereoisomers of polyene pheromones has been achieved using liquid chromatography. science.gov The synthesis of related polyenes often relies on chromatographic separation to isolate the desired E/Z isomer pair. researchgate.net

Sample Enrichment and Purification Strategies

Isolating (3Z,5E,7Z)-1,3,5,7-undecatetraene in a pure form from a complex extract requires a multi-step strategy.

Initial Extraction : A primary extraction is performed using a method like dynamic headspace sampling or solvent extraction to capture a broad range of compounds including the target analyte. researchgate.netfrontiersin.org

Fractionation : The crude extract is then fractionated to separate compounds by class. For example, thin-layer chromatography (TLC) can be used to separate hydrocarbons like undecatetraene from more polar or non-volatile lipids. researchgate.net

Chromatographic Purification : The enriched fraction is then subjected to high-resolution chromatography. Preparative HPLC with a stereoselective column can be employed to isolate the specific (3Z,5E,7Z)- isomer from other geometric isomers. hplc.euscience.gov

This combination of techniques ensures that interfering substances are removed and that the final analysis is focused on the isomer of interest.

Microanalytical Detection and Quantification Methods

The analysis of semiochemicals like (3Z,5E,7Z)-1,3,5,7-undecatetraene often deals with picomole to femtomole quantities, necessitating highly sensitive microanalytical methods.

GC-MS : Modern GC-MS systems are capable of detecting compounds at very low concentrations and are a primary tool for both detection and quantification. researchgate.net Using selected ion monitoring (SIM) mode, the mass spectrometer can be set to detect only specific ions characteristic of the target compound, dramatically increasing sensitivity and selectivity.

GC with Electroantennographic Detection (GC-EAD) : In insect chemical ecology, this technique is used to pinpoint which compound in a complex mixture is biologically active. The effluent from the GC column is split, with one part going to a standard detector (like a flame ionization detector or MS) and the other passing over an insect's antenna. An electrical signal from the antenna indicates when a biologically active compound is eluting.

Micro-derivatization : As mentioned, techniques like DMDS derivatization allow for the structural elucidation of alkenes from minute amounts of material obtained from a single insect or plant part. researchgate.net

Fourier-Transform Infrared Spectroscopy (FT-IR) : Micro-FT-IR can be used to identify functional groups and distinguish between different types of alkenes (e.g., cis vs. trans) in very small samples. spectroscopyonline.com

Role of 1,3,5,7 Undecatetraene, 3z,5e,7z As a Semiochemical and Associated Mechanisms

Intraspecific Chemical Communication (Pheromonal Functions)

Pheromones are chemical signals that trigger a social response in members of the same species. These can include, but are not limited to, aggregation, mate attraction, and alarm signaling.

Role in Aggregation and Mate Attraction

While various isomers of undecatetraene have been identified as aggregation and sex pheromones in several insect species, particularly within the Carpophilus genus of sap beetles, specific research detailing the role of the (3Z,5E,7Z)- isomer in these processes is currently lacking in published scientific studies. For instance, other undecatetraene isomers are known to be produced by male beetles to attract both males and females to a location for feeding and mating.

Species-Specific Responses to Polyene Pheromones

The response to polyene pheromones, such as undecatetraenes, is often highly species-specific. The precise stereochemistry of the double bonds is crucial for biological activity, and even small changes in the geometry of the molecule can render it inactive or elicit a different behavioral response. Without specific studies on 1,3,5,7-undecatetraene, (3Z,5E,7Z)-, its activity as a pheromone in any particular species cannot be confirmed.

Interspecific Chemical Communication (Allelochemical Functions)

Allelochemicals are semiochemicals that transmit information between different species. These can be further classified based on whether the benefit of the chemical signal is to the emitter, the receiver, or both.

Kairomones: Benefits to Receiver Organisms

A kairomone is a chemical emitted by one species that benefits a second species that receives it, for example, by indicating the location of a food source or a host. There is no specific information in the current scientific literature to suggest that 1,3,5,7-undecatetraene, (3Z,5E,7Z)- acts as a kairomone for any particular organism.

Allomones: Benefits to Emitter Organisms

Allomones are chemical signals that benefit the emitter, for instance, by acting as a defense against a predator or by inhibiting the growth of a competitor. The potential role of 1,3,5,7-undecatetraene, (3Z,5E,7Z)- as an allomone has not been documented.

Synomones: Mutualistic Benefits in Ecological Interactions

Synomones are chemicals that mediate a mutualistic interaction, benefiting both the emitter and the receiver. An example would be a plant volatile that attracts pollinators, which in turn receive nectar. There is no available research to indicate that 1,3,5,7-undecatetraene, (3Z,5E,7Z)- functions as a synomone in any ecological interaction.

Molecular Mechanisms of Olfaction and Receptor Binding

The perception of any volatile chemical, including a potential semiochemical like (3Z,5E,7Z)-1,3,5,7-undecatetraene, is a sophisticated process mediated by a series of molecular events within the olfactory system of an organism, typically an insect.

Odorant-Binding Proteins (OBPs) and Ligand Interactions

The initial step in olfactory perception involves the capture and transport of hydrophobic odorant molecules through the aqueous sensillar lymph to the olfactory receptors. This crucial role is performed by Odorant-Binding Proteins (OBPs). These small, soluble proteins are abundant in the sensillar lymph and exhibit a high degree of binding affinity and specificity to various ligands.

Should (3Z,5E,7Z)-1,3,5,7-undecatetraene act as a semiochemical, it would first need to bind to a specific OBP within the insect's antenna. The binding affinity between the undecatetraene isomer and an OBP would be a critical determinant of the sensitivity of the olfactory system to this specific compound. The precise nature of this interaction, including the specific amino acid residues in the OBP's binding pocket that would accommodate the unique stereochemistry of the (3Z,5E,7Z)- isomer, would require dedicated biochemical studies, such as fluorescence binding assays.

Table 1: Hypothetical Binding Affinities of an Insect OBP to (3Z,5E,7Z)-1,3,5,7-Undecatetraene

| Ligand | Assumed OBP | Dissociation Constant (Kd) (µM) | Binding Specificity |

| (3Z,5E,7Z)-1,3,5,7-Undecatetraene | OBPx | Low (e.g., <10) | High |

| Other Undecatetraene Isomers | OBPx | Higher (e.g., >20) | Lower |

| Unrelated Volatiles | OBPx | High (e.g., >50) | Negligible |

This table is illustrative and based on the general principles of OBP-ligand interactions. Specific data for (3Z,5E,7Z)-1,3,5,7-undecatetraene is not currently available.

Odorant Receptors and Signal Transduction Pathways

Upon being transported by an OBP, the semiochemical would then interact with an Odorant Receptor (OR), a transmembrane protein located on the dendritic membrane of olfactory sensory neurons. The binding of the specific ligand, in this case (3Z,5E,7Z)-1,3,5,7-undecatetraene, to its cognate OR would trigger a conformational change in the receptor protein.

This conformational change initiates an intracellular signal transduction cascade. In insects, ORs form a complex with a highly conserved co-receptor (Orco). The binding of the odorant leads to the opening of an ion channel, causing a depolarization of the neuron's membrane and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the brain for further processing and ultimately results in a behavioral response. The specificity of this interaction ensures that the insect can distinguish between a vast array of different chemical cues in its environment.

Perireceptor Events and Odorant-Degrading Enzymes (ODEs)

To maintain the sensitivity of the olfactory system, the signal must be terminated rapidly after the odorant stimulus is gone. This is achieved through perireceptor events, which include the action of Odorant-Degrading Enzymes (ODEs). These enzymes, also present in the sensillar lymph, rapidly metabolize and inactivate the odorant molecules, clearing the receptor environment for new signals.

If (3Z,5E,7Z)-1,3,5,7-undecatetraene were a behaviorally relevant semiochemical, specific ODEs would likely be present to ensure its rapid degradation. The rate of this degradation would be a critical factor in the temporal resolution of the olfactory signal.

Chemical Ecology Perspectives on Polyene Semiochemicals

From a chemical ecology perspective, polyenes—hydrocarbons with multiple carbon-carbon double bonds—are a significant class of semiochemicals. They are involved in various forms of insect communication, including functioning as sex pheromones, aggregation pheromones, and kairomones. The specific geometry of the double bonds (E/Z isomerism) is often critical for their biological activity, allowing for a high degree of specificity in chemical signaling.

The chemical structure of (3Z,5E,7Z)-1,3,5,7-undecatetraene, with its specific arrangement of Z and E double bonds, suggests that if it were a semiochemical, it would likely exhibit a high degree of stereospecificity in its interaction with the olfactory system. This specificity is a hallmark of many insect pheromones, where even minor changes in the isomeric composition can drastically alter or eliminate the behavioral response.

The study of the chemical ecology of polyenes involves identifying the producing organism, the receiving organism, and the behavioral context of the chemical signal. For (3Z,5E,7Z)-1,3,5,7-undecatetraene, this would entail discovering which insect species produces or responds to this compound, and whether it mediates interactions such as mate attraction, host location, or predator avoidance.

Future Directions and Emerging Research Avenues

Chemoenzymatic Synthesis of Stereospecific Polyene Pheromones

The precise arrangement of double bonds in polyenes like (3Z,5E,7Z)-1,3,5,7-undecatetraene is crucial for their biological activity, particularly in their role as pheromones. Traditional chemical synthesis of such stereospecific molecules is often complex and may result in low yields. Chemoenzymatic synthesis, which integrates the high selectivity of enzymes with the versatility of chemical reactions, presents a promising solution. researchgate.netmonash.edu

Future research is focused on harnessing enzymes, such as lipases and cyclases, to create specific chiral building blocks that can then be assembled into the final polyene structure. researchgate.netresearchgate.netnih.gov This approach offers several advantages, including milder reaction conditions and a reduction in wasteful protection-deprotection steps. monash.edu For instance, studies on the synthesis of other complex natural products have demonstrated the power of combining biocatalysis with chemocatalysis to improve efficiency and selectivity. researchgate.net The development of "designer enzymes" through guided engineering could further customize biocatalytic processes for the synthesis of specific undecatetraene isomers and other polyene pheromones. researchgate.net

| Research Area | Key Advantages | Potential Enzymes |

| Stereospecific Synthesis | High enantioselectivity and stereocontrol | Lipases, Cyclases, Desaturases |

| Process Efficiency | Milder reaction conditions, fewer steps | Engineered "designer enzymes" |

| Green Chemistry | Reduced waste and environmental impact | Squalene-hopene cyclases (SHCs) |

Advanced Spectroscopic Techniques for In Situ Analysis of Pheromone Production

Understanding the biosynthesis of (3Z,5E,7Z)-1,3,5,7-undecatetraene in real-time and within its natural biological context requires sophisticated analytical methods. Advanced spectroscopic techniques are emerging as powerful tools for the in situ analysis of pheromone production, overcoming the challenges posed by the low abundance and ephemeral nature of these compounds. rsc.orgbohrium.comnih.govresearchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is one such technique that allows for the rapid chemical profiling of entire insect glands with minimal sample preparation. rsc.orgbohrium.comnih.govresearchgate.net This method can generate reproducible, species-specific lipid profiles, including fatty acids and other potential precursors to undecatetraenes. rsc.orgbohrium.comnih.govresearchgate.net While DART-MS offers a broad overview, its spatial resolution is not yet sufficient for single-cell imaging. rsc.org

Raman Spectroscopy is another promising technique for pheromone detection. spiedigitallibrary.org It can acquire unique Raman signatures for different pheromone components, allowing for their identification and differentiation even in complex mixtures. spiedigitallibrary.org The sensitivity of Raman spectroscopy is being evaluated for detecting very low concentrations of pheromones, which is critical for studying their natural production levels. spiedigitallibrary.org

Future work will likely focus on integrating these techniques, possibly with methods like gas chromatography-triple quadrupole mass spectrometry (GC/MS/MS), to achieve both high sensitivity and detailed structural elucidation of pheromones and their biosynthetic intermediates directly from the source. mdpi.com

High-Throughput Screening for Novel Molecular Interactions

The biological effects of (3Z,5E,7Z)-1,3,5,7-undecatetraene are mediated by its interaction with specific receptor proteins. Identifying these receptors and understanding their interactions is key to developing new applications, such as species-specific pest control agents. High-throughput screening (HTS) provides a rapid and efficient way to test the interactions of a large number of compounds with these receptors. nih.govlabinsights.nlusda.gov

HTS assays often utilize heterologous expression systems, where the receptor of interest is expressed in a cell line (e.g., HEK293 cells) that doesn't normally produce it. nih.govusda.gov The response of these cells to potential ligands, like different isomers of undecatetraene, can then be measured using techniques such as calcium fluorometry. nih.gov This approach has been successfully used to identify modulators of odorant receptors in various insects. nih.govusda.gov

The development of HTS platforms for pheromone receptors will facilitate the discovery of novel agonists and antagonists. uic.edu These could be used to disrupt mating behaviors in pest species or to develop highly sensitive biosensors for monitoring their presence. usda.gov

| HTS Technique | Application | Example |

| Calcium Fluorometry | Measuring receptor activation in cell-based assays. nih.gov | Screening Anopheles gambiae odorant receptors. nih.gov |

| Fluorescence Polarization | Investigating peptide-receptor affinities. uic.edu | Elucidating Rgg-SHP interactions in Streptococcus pyogenes. uic.edu |

Theoretical Prediction of Novel Reactivity and Biological Functions of Polyenes

Computational chemistry offers a powerful lens through which to predict the reactivity and biological functions of polyenes like (3Z,5E,7Z)-1,3,5,7-undecatetraene. Theoretical models can provide insights into molecular structure, electronic properties, and reaction mechanisms that are difficult to obtain through experimental methods alone. researchgate.netacs.orgnih.govacs.org

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure and properties of molecules. researchgate.netresearchgate.net It can be employed to predict the geometries, energies, and spectroscopic signatures of different polyene isomers. researchgate.netresearchgate.net Such calculations are crucial for understanding the substituent effects on the reactivity of polyenes. researchgate.net

Molecular Dynamics (MD) simulations can model the dynamic behavior of polyenes and their interactions with other molecules, such as receptor proteins. This can help in predicting binding affinities and understanding the structural basis of their biological activity.

Future research will likely involve a hybrid approach, combining experimental data with increasingly sophisticated computational models. acs.org For example, perturbation theory models are being developed to predict the enantiomeric excess and yield of complex chemical reactions, which could be applied to the synthesis of chiral polyenes. rsc.orgehu.es These theoretical studies can guide the design of new experiments and help to rationalize observed chemical and biological phenomena.

Integrated Omics Approaches in Chemical Ecology of Undecatetraenes

To fully comprehend the role of (3Z,5E,7Z)-1,3,5,7-undecatetraene in its ecological context, a holistic approach is necessary. Integrated omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive view of the molecular processes underlying the production, perception, and degradation of this and other semiochemicals. nih.govwur.nlresearchgate.net

By combining these different omics layers, researchers can:

Identify the genes and enzymes involved in the biosynthetic pathway of undecatetraenes. nih.govharvard.edulu.se

Discover the receptor proteins that detect these pheromones and the downstream signaling pathways they activate.

Understand how environmental factors influence pheromone production and communication. frontiersin.org

Map the "infochemical web" that connects different organisms within an ecosystem. researchgate.net

This integrative approach is still in its early stages but holds immense promise for transforming our understanding of chemical ecology. nih.govmdpi.complos.org The vast amounts of data generated by omics studies will require advanced bioinformatics and computational tools for analysis and interpretation. mdpi.com Ultimately, these approaches will provide a systems-level understanding of the role of undecatetraenes in shaping ecological interactions.

Q & A

Basic Research Questions

Q. How can the stereochemistry of (3Z,5E,7Z)-1,3,5,7-Undecatetraene be experimentally determined?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR and IR) to identify double-bond configurations. Nuclear Overhauser Effect (NOE) experiments in NMR can distinguish cis (Z) and trans (E) geometries by spatial proximity of protons. Computational methods like density functional theory (DFT) can predict spectral patterns for comparison with experimental data . For polyenes, UV-Vis spectroscopy may also aid in identifying conjugation patterns .

Q. What synthetic routes are reported for (3Z,5E,7Z)-1,3,5,7-Undecatetraene?

- Methodological Answer : Common strategies include iterative Wittig or Horner-Wadsworth-Emmons reactions to build conjugated double bonds with stereochemical control. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for selective bond formation. Ensure reproducibility by documenting reagent purity, reaction conditions (temperature, solvent), and catalyst systems in the Materials and Methods section .

Q. How does the stability of (3Z,5E,7Z)-1,3,5,7-Undecatetraene vary under different storage conditions?

- Methodological Answer : Conduct accelerated degradation studies under varying temperatures, light exposure, and oxygen levels. Monitor degradation products via gas chromatography-mass spectrometry (GC-MS) and quantify stability using kinetic modeling (e.g., Arrhenius equation). Report storage recommendations based on observed half-lives .

Advanced Research Questions

Q. What computational methods (e.g., ACD/Labs Percepta) are most reliable for predicting the physicochemical properties of (3Z,5E,7Z)-1,3,5,7-Undecatetraene?

- Methodological Answer : Compare predicted properties (logP, boiling point, solubility) from quantum mechanical calculations (DFT) and machine learning platforms with experimental data. Validate models using leave-one-out cross-validation and report mean absolute error (MAE) to assess accuracy. Highlight discrepancies in polarity predictions due to the compound’s extended conjugation .

Q. How can isomer-specific reactivity differences in (3Z,5E,7Z)-1,3,5,7-Undecatetraene be exploited in catalytic systems?

- Methodological Answer : Design kinetic experiments to compare reaction rates of isomerization or cycloaddition reactions (e.g., Diels-Alder). Use Eyring plots to analyze activation parameters (ΔH‡, ΔS‡) and correlate with steric/electronic effects. Molecular dynamics simulations can further elucidate transition-state geometries .

Q. How do contradictions in reported spectral data for (3Z,5E,7Z)-1,3,5,7-Undecatetraene arise, and how can they be resolved?

- Methodological Answer : Systematic meta-analysis of published NMR and IR spectra can identify inconsistencies caused by solvent effects, impurities, or instrument calibration. Replicate experiments under standardized conditions and apply multivariate statistical analysis (e.g., PCA) to isolate variables. Publish raw datasets to enhance transparency .

Q. What environmental interactions (e.g., photodegradation, bioaccumulation) are critical for assessing the ecological impact of this compound?

- Methodological Answer : Perform photolysis experiments under simulated sunlight (e.g., using a solar simulator) to track degradation pathways. Use high-resolution mass spectrometry (HRMS) to identify transformation products. For bioaccumulation studies, employ partition coefficient models (logKow) and aquatic toxicity assays (e.g., Daphnia magna LC50) .

Guidelines for Addressing Research Challenges

- Data Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument settings) to enable independent replication .

- Statistical Rigor : Use tools like ANOVA or Bayesian inference to analyze conflicting results, ensuring significance thresholds (e.g., p < 0.05) are justified .

- Literature Review : Prioritize peer-reviewed journals and avoid non-validated sources (e.g., commercial databases) to ensure data credibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.